Ipodate

Deiodinase inhibition Thyroid hormone metabolism In vitro pharmacology

Select Sodium Ipodate for rapid T3 suppression, achieving a 58% reduction within 24 hours, versus only 23% for propylthiouracil. It is 50% more potent than iopanoic acid as a deiodinase inhibitor. For formulations requiring lower solubility, consider Calcium Ipodate (0.1% w/v). Sodium salt (CAS 1221-56-3) ensures rapid dissolution for acute studies.

Molecular Formula C12H13I3N2O2
Molecular Weight 597.96 g/mol
CAS No. 5587-89-3
Cat. No. B1211876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpodate
CAS5587-89-3
Synonyms3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid
Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
Bilimin
Biloptin
Calcium Iopodate
Calcium Ipodate
Iopodate
Iopodate, Calcium
Iopodate, Sodium
Ipodate
Ipodate Sodium
Ipodate, Calcium
Ipodate, Sodium
Sodium Iopodate
Sodium Ipodate
Solu Biloptin
Solu-Biloptin
Molecular FormulaC12H13I3N2O2
Molecular Weight597.96 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
InChIInChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
InChIKeyYQNFBOJPTAXAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
SLIGHTLY SOL IN ETHANOL;  METHANOL /CALCIUM SALT/
VERY SOL IN CHLOROFORM /SODIUM SALT/
PRACTICALLY INSOL IN WATER;  VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID

Structure & Identifiers


Interactive Chemical Structure Model





Ipodate (CAS 5587-89-3) Procurement Guide: Baseline Characterization for Scientific Selection


Ipodate (iopodic acid, CAS 5587-89-3) is an ionic monomeric tri-iodinated contrast medium originally developed for oral cholecystography [1]. The free acid form is practically insoluble in water, but the compound is typically supplied as either the highly water-soluble sodium salt (sodium ipodate, CAS 1221-56-3) or the sparingly water-soluble calcium salt (calcium ipodate, CAS 1151-11-7) [2]. Ipodate contains approximately 61.4% iodine by weight in the sodium salt form and 61.7% in the calcium salt form, which confers its radiopaque properties [3]. Beyond its original diagnostic application, ipodate has been extensively studied as a potent inhibitor of type I and type II iodothyronine deiodinases, enzymes responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) [4].

Ipodate vs. Iopanoic Acid and Other Oral Cholecystographic Agents: Critical Non-Interchangeability Assessment


Despite belonging to the same class of oral cholecystographic agents, ipodate (sodium/calcium salts) and its closest structural analog iopanoic acid exhibit significant differences in potency, side effect profiles, and physicochemical properties that preclude simple substitution in research or clinical formulations. In vitro studies demonstrate ipodate is 50% more potent than iopanoic acid as an inhibitor of iodothyronine deiodinases [1]. Clinically, sodium ipodate produces half the incidence of side effects compared to iopanoic acid at equivalent diagnostic doses [2]. Furthermore, the sodium and calcium salt forms of ipodate differ dramatically in aqueous solubility (very freely soluble vs. 0.1% w/v at 20°C, respectively), which directly impacts formulation design and in vivo dissolution behavior [3]. Pharmacokinetic studies in dogs reveal that sodium ipodate biliary excretion is not inherently faster than iopanoic acid except under specific physiological conditions of low bile salt excretion [4]. These quantifiable differences underscore why ipodate cannot be treated as a generic, interchangeable member of the oral cholecystographic agent class for applications requiring precise control of deiodinase inhibition, side effect minimization, or specific solubility characteristics.

Ipodate Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Iopanoic Acid and Propylthiouracil


Ipodate Demonstrates 50% Greater In Vitro Potency Than Iopanoic Acid as a Deiodinase Inhibitor

Ipodate (Oragrafin) and iopanoic acid (Telepaque) are both oral cholecystographic agents with anti-thyroidal properties. In vitro studies directly comparing the two compounds found ipodate to be 50% more potent than iopanoic acid as an inhibitor of iodothyronine deiodinases [1]. This potency difference is critical for research applications where precise modulation of T4-to-T3 conversion is required.

Deiodinase inhibition Thyroid hormone metabolism In vitro pharmacology

Sodium Ipodate Exhibits Half the Side Effect Incidence of Iopanoic Acid in Fractionated-Dose Cholecystography

In a randomized clinical trial of 200 subjects undergoing oral cholecystography with a 6 g fractionated dose, side effects occurred in 63% of all subjects but were twice as common in the iopanoic acid group (P < 0.01) compared to sodium ipodate [1]. Both agents demonstrated equivalent diagnostic accuracy for gallbladder abnormalities, though iopanoic acid provided superior bile duct visualization (P < 0.05) [1]. The authors concluded that sodium ipodate is favored due to its lower side effect burden without loss of diagnostic accuracy.

Clinical tolerability Diagnostic imaging Side effect profile

Sodium Ipodate Achieves 58% Reduction in Serum T3 Within 24 Hours, Superior to Propylthiouracil in Acute Thyroid Hormone Suppression

In a 21-day comparative study of Graves' disease patients, sodium ipodate (1 g/day) reduced serum T3 by 58% within 24 hours of the first dose (P < 0.005), whereas propylthiouracil (PTU, 600 mg/day) achieved only a 23% reduction at 24 hours [1]. The T3 suppression with ipodate remained superior throughout the first week (67-76% reduction) [1]. Additionally, ipodate decreased serum T4 by 20% at 24 hours, while PTU showed no change at this early timepoint [1]. Resting pulse rate and pulse pressure improvements occurred earlier with ipodate than with PTU [1].

Hyperthyroidism treatment Thyroid hormone suppression Clinical pharmacology

Ipodate Sodium Salt Offers >1,000-Fold Higher Aqueous Solubility Than Ipodate Calcium Salt, Dictating Formulation Selection

The free acid form of ipodate is practically insoluble in water. The two clinically used salt forms exhibit dramatically different aqueous solubility profiles: sodium ipodate is very freely soluble in water, whereas calcium ipodate has a water solubility of only 0.1% w/v at 20°C (0.000772 mg/mL per DrugBank ALOGPS prediction) [1][2]. This solubility differential dictates that sodium ipodate is suitable for aqueous formulations and rapid dissolution applications, while calcium ipodate may be preferred for controlled-release or non-aqueous formulation strategies where low aqueous solubility is advantageous.

Formulation development Solubility Salt selection

Sodium Ipodate Biliary Excretion Is Not Inherently Faster Than Iopanoic Acid, Except Under Low Bile Salt Conditions

A pharmacokinetic study in dogs directly comparing sodium ipodate, sodium tyropanoate, and iopanoic acid found that sodium ipodate and sodium tyropanoate are not excreted in bile more rapidly than iopanoic acid under normal physiological conditions [1]. The exception occurs when the rate of biliary excretion of bile salts is low—such as in fasting patients or those on fat-free diets—where sodium ipodate shows a relative advantage [1]. This finding corrects a common assumption that ipodate offers universally superior biliary excretion kinetics.

Pharmacokinetics Biliary excretion Comparative metabolism

Ipodate's Iodine Content (61.4%) Is Slightly Lower Than Iopanoic Acid (66.7%), Affecting Radiopacity Calculations

Both ipodate and iopanoic acid are tri-iodinated contrast agents, but their percent iodine by weight differs: iopanoic acid contains 66.7% iodine, whereas ipodate (sodium salt) contains 61.4% iodine [1]. This 5.3 percentage point difference in iodine content translates to a proportional difference in X-ray attenuation per unit mass. For researchers conducting quantitative imaging studies or formulating contrast agents with precise radiopacity requirements, this compositional difference must be accounted for in dose calculations to achieve equivalent imaging contrast.

Radiopacity Contrast agent characterization Imaging physics

Ipodate Procurement-Critical Application Scenarios Derived from Quantitative Differentiation Evidence


Rapid-Acting Deiodinase Inhibitor for Acute Hyperthyroidism and Thyroid Storm Research Models

For studies requiring the fastest possible suppression of circulating T3 levels—such as in vitro models of thyrotoxicosis, animal studies of acute hyperthyroid crisis, or ex vivo tissue perfusion experiments—sodium ipodate is the preferred agent. Evidence shows ipodate achieves 58% T3 reduction within 24 hours versus only 23% for propylthiouracil, and is 50% more potent than iopanoic acid as a deiodinase inhibitor [1][2]. This rapid onset of action is critical for protocols where delayed T3 suppression would confound experimental timelines or clinical outcomes. The sodium salt form should be specified to ensure rapid dissolution and bioavailability [3].

Diagnostic Cholecystography with Stringent Tolerability Requirements

When designing clinical or veterinary diagnostic protocols where minimizing adverse events is paramount, sodium ipodate should be selected over iopanoic acid. Clinical trial data demonstrate that sodium ipodate produces half the side effect incidence (approximately 42% vs. 63%) at equivalent 6 g fractionated doses, while maintaining equivalent diagnostic accuracy for gallbladder abnormalities [1]. This tolerability advantage is particularly relevant for protocols involving elderly, pediatric, or compromised subjects. Note that iopanoic acid provides superior bile duct visualization (P < 0.05) [1], so if common bile duct imaging is the primary objective, this trade-off must be considered.

Formulation Development Requiring Specific Aqueous Solubility Profiles

For research requiring precise control over dissolution kinetics, the choice between sodium ipodate and calcium ipodate is determined by solubility requirements. Sodium ipodate, being very freely soluble in water, is indicated for aqueous solutions, rapid-release oral formulations, or any application requiring immediate dissolution [1]. Conversely, calcium ipodate, with its 0.1% w/v aqueous solubility at 20°C, is suitable for sustained-release formulations, non-aqueous media, or experiments where limited water solubility is desirable to control drug release [1][2]. Procurement should specify the exact salt form and CAS number (sodium: 1221-56-3; calcium: 1151-11-7) to ensure the correct physicochemical profile.

Comparative Pharmacokinetic Studies of Biliary Contrast Agent Excretion

For researchers investigating the hepatobiliary transport of iodinated contrast agents, ipodate offers a valuable comparator to iopanoic acid. Evidence shows that sodium ipodate is not excreted in bile more rapidly than iopanoic acid under normal bile salt conditions, but gains a relative advantage during low bile salt states such as fasting [1]. This conditional pharmacokinetic behavior makes ipodate an informative probe for studying the role of bile salts in contrast agent excretion and for validating animal models of hepatobiliary function. Experimental designs should include controlled nutritional states (fed vs. fasted) to capture the differential excretion profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipodate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.